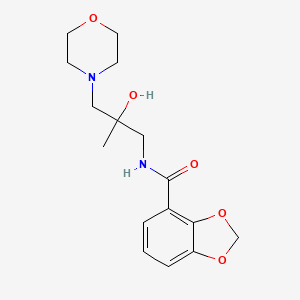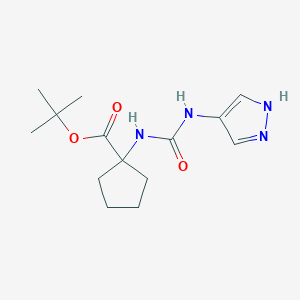
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of chloride channels and has been used to study the role of these channels in various physiological processes.
作用機序
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol is a potent inhibitor of chloride channels. It binds to the chloride channel and blocks the flow of chloride ions through the channel. This results in a decrease in the membrane potential and a decrease in the excitability of the cell.
Biochemical and Physiological Effects:
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects. For example, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to inhibit insulin secretion in pancreatic beta cells. 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has also been shown to inhibit smooth muscle contraction in blood vessels. In addition, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to inhibit the migration of cancer cells.
実験室実験の利点と制限
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and has been shown to be effective in a wide range of physiological processes. However, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol also has several limitations. It is a toxic compound and can be harmful to cells at high concentrations. In addition, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol is not selective for specific types of chloride channels and can inhibit multiple types of channels.
将来の方向性
There are several future directions for research involving 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol. One direction is to investigate the role of chloride channels in other physiological processes using 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol. Another direction is to develop more selective inhibitors of chloride channels that can be used in specific physiological processes. Finally, research can be done to investigate the potential therapeutic uses of 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol in the treatment of diseases such as cancer and diabetes.
合成法
The synthesis of 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol involves several steps. The first step is the synthesis of 4-nitropyrazole, which is achieved by reacting 4-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride. The second step involves the synthesis of 3-piperidin-1-ylpiperidine, which is achieved by reacting piperidine with 1,3-dibromopropane. The final step involves the coupling of 4-nitropyrazole and 3-piperidin-1-ylpiperidine using a palladium catalyst to yield 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol.
科学的研究の応用
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. For example, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been used to study the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has also been used to investigate the role of chloride channels in the regulation of smooth muscle contraction in blood vessels.
特性
IUPAC Name |
1-(4-nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c22-16(13-20-11-15(9-17-20)21(23)24)12-18-6-4-5-14(10-18)19-7-2-1-3-8-19/h9,11,14,16,22H,1-8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXZXPLZLUFSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCN(C2)CC(CN3C=C(C=N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)
![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)
